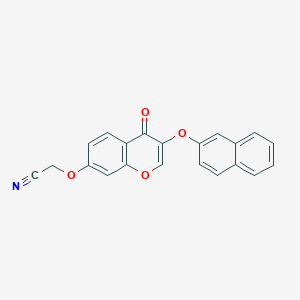![molecular formula C22H20FNO5 B4626226 2-ETHOXY-4-{[2-(3-FLUOROPHENYL)-5-OXO-1,3-OXAZOL-4(5H)-YLIDEN]METHYL}PHENYL 2-METHYLPROPANOATE](/img/structure/B4626226.png)
2-ETHOXY-4-{[2-(3-FLUOROPHENYL)-5-OXO-1,3-OXAZOL-4(5H)-YLIDEN]METHYL}PHENYL 2-METHYLPROPANOATE
Overview
Description
2-ETHOXY-4-{[2-(3-FLUOROPHENYL)-5-OXO-1,3-OXAZOL-4(5H)-YLIDEN]METHYL}PHENYL 2-METHYLPROPANOATE is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a fluorophenyl group, and an ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ETHOXY-4-{[2-(3-FLUOROPHENYL)-5-OXO-1,3-OXAZOL-4(5H)-YLIDEN]METHYL}PHENYL 2-METHYLPROPANOATE typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the formation of the oxazole ring as a key step. For instance, the synthesis can start from 3-oxopentanoic acid methyl ester and 3-hydroxyacetophenone, followed by a series of reactions to introduce the fluorophenyl group and the ester moiety .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of efficient catalysts, high-throughput reaction conditions, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-ETHOXY-4-{[2-(3-FLUOROPHENYL)-5-OXO-1,3-OXAZOL-4(5H)-YLIDEN]METHYL}PHENYL 2-METHYLPROPANOATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the oxazole ring or other functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group or the ester moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
2-ETHOXY-4-{[2-(3-FLUOROPHENYL)-5-OXO-1,3-OXAZOL-4(5H)-YLIDEN]METHYL}PHENYL 2-METHYLPROPANOATE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an agonist or antagonist for specific receptors.
Materials Science: Its functional groups can be exploited in the design of novel materials with specific properties, such as fluorescence or conductivity.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions, given its ability to interact with various biomolecules.
Mechanism of Action
The mechanism by which 2-ETHOXY-4-{[2-(3-FLUOROPHENYL)-5-OXO-1,3-OXAZOL-4(5H)-YLIDEN]METHYL}PHENYL 2-METHYLPROPANOATE exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The oxazole ring and fluorophenyl group play crucial roles in binding to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Ethyl-4-{2-[2-(4-fluorophenyl)-5-methyloxazol-4-yl]ethoxy}phenyl)propanoic acid
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives
Uniqueness
2-ETHOXY-4-{[2-(3-FLUOROPHENYL)-5-OXO-1,3-OXAZOL-4(5H)-YLIDEN]METHYL}PHENYL 2-METHYLPROPANOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
[2-ethoxy-4-[(E)-[2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]phenyl] 2-methylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FNO5/c1-4-27-19-11-14(8-9-18(19)28-21(25)13(2)3)10-17-22(26)29-20(24-17)15-6-5-7-16(23)12-15/h5-13H,4H2,1-3H3/b17-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLGKMVKRNDMQMM-LICLKQGHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)OC(=N2)C3=CC(=CC=C3)F)OC(=O)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C/2\C(=O)OC(=N2)C3=CC(=CC=C3)F)OC(=O)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[4-(Butan-2-yl)phenyl]sulfonyl}-4-(4-tert-butylbenzyl)piperazine](/img/structure/B4626152.png)
![N-[(2-chlorophenyl)methyl]cyclobutanecarboxamide](/img/structure/B4626157.png)
![(5E)-1-(4-chlorophenyl)-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B4626164.png)
![2,2-DIMETHYL-1-[4-(2-METHYL-2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)PIPERIDIN-1-YL]PROPAN-1-ONE](/img/structure/B4626168.png)
![(Z)-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylprop-2-enamide](/img/structure/B4626169.png)

![N-(1-methylbutyl)-4-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B4626174.png)
![1-(4-fluorophenyl)-4-[1-(furan-2-carbonyl)piperidine-4-carbonyl]piperazine](/img/structure/B4626198.png)
![N,2-dimethyl-3-{[(4-methylphenyl)sulfonyl]amino}-N-phenylbenzamide](/img/structure/B4626202.png)
![1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4626205.png)

![N'-[1-(1-adamantyl)propylidene]-2-hydroxy-3,5-diisopropylbenzohydrazide](/img/structure/B4626220.png)
![N-[2-methoxy-5-(2-oxo-2H-chromen-3-yl)phenyl]-2,2-diphenylacetamide](/img/structure/B4626221.png)

